1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2,3-dihydro-1,4-benzodioxin-methyl group and at the 4-position with a carboxylic acid moiety.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-12(17)9-6-15(14-13-9)5-8-7-18-10-3-1-2-4-11(10)19-8/h1-4,6,8H,5,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFPZSDMEQUBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(N=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin . This intermediate is then reacted with propargyl bromide to introduce the propargyl group.
This step requires the use of sodium azide and a copper(I) catalyst to form the 1,2,3-triazole ring . Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of 1H-triazoles exhibit significant antimicrobial properties against a range of pathogens. The incorporation of the benzodioxin moiety enhances this activity by improving solubility and bioavailability. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. It appears to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Research indicates that compounds containing the triazole structure can act as enzyme inhibitors. For instance, studies have explored their potential in inhibiting enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus.
Case Studies
Several case studies highlight the applications of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid:
Case Study 1: Antimicrobial Screening
A study conducted on various synthesized triazole derivatives showed that those with the benzodioxin moiety exhibited enhanced antimicrobial activity compared to their non-benzodioxin counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for these compounds against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Evaluation
In vitro studies using human breast cancer cell lines revealed that treatment with 1H-triazole derivatives led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that these compounds induce apoptosis via caspase activation pathways.
Case Study 3: Enzyme Inhibition
The enzyme inhibition potential was assessed using kinetic assays with acetylcholinesterase. The results indicated that compounds containing the triazole ring significantly inhibited enzyme activity, suggesting their potential use in therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the benzodioxin moiety can interact with biological membranes, potentially altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-carboxylic acids are a versatile class of compounds with diverse applications in medicinal and materials chemistry. Below is a detailed comparison of the target compound with structurally related derivatives:
Table 1: Structural and Functional Comparison of Triazole-Carboxylic Acid Derivatives
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Biological Activity | Key Features | References |
|---|---|---|---|---|---|
| Target Compound | 2,3-Dihydro-1,4-benzodioxin-2-yl-methyl | ~276.27 (calculated) | Not explicitly reported | High lipophilicity (benzodioxin), potential CNS activity | [2, 16] |
| 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 2-Aminophenyl | 193.17 | Antibacterial (Gram±, Vibrio cholerae) | Kink-like conformation, zwitterionic properties enhance membrane interaction | [7, 9] |
| 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid | Cyclohexyl | 195.22 | Not reported | Improved solubility in non-polar solvents | [15] |
| 1-[(Thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | Thiophene-methyl | 225.23 | Not reported | Enhanced π-π stacking potential due to thiophene | [18] |
| 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Thiazol-2-yl | 209.21 | Anticancer (NCI-H522, LOX IMVI cells) | Moderate antiproliferative activity; less active than amide analogs | [13] |
| 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid | 4-Ethoxyphenyl, formyl | 275.25 | Not reported | Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution) | [5] |
Key Observations
Structural Diversity and Bioactivity: The 2-aminophenyl derivative demonstrates significant antibacterial activity, attributed to its zwitterionic nature and conformational flexibility . Thiazole- and thiophene-substituted analogs exhibit moderate anticancer activity, though carboxylic acids are generally less potent than their amide counterparts due to high acidity and reduced cell permeability . The target compound’s benzodioxin group may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies, though specific data are lacking .
Synthetic Routes :
- Most derivatives, including the target compound, are synthesized via CuAAC click chemistry (e.g., azide-alkyne cycloaddition) .
- The 5-formyl derivative employs β-ketoester cyclization and acetal deprotection, highlighting strategies for introducing electrophilic groups .
Physicochemical Properties :
- Lipophilicity : The benzodioxin and cyclohexyl substituents increase logP values, favoring membrane permeability.
- Acidity : The carboxylic acid group (pKa ~2–3) enhances solubility in polar solvents but may limit bioavailability compared to ester or amide derivatives .
Table 2: Antiproliferative Activity of Selected Triazole-Carboxylic Acids
| Compound | Cancer Cell Line (NCI-H522) | Growth Inhibition (%) | Reference |
|---|---|---|---|
| 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Lung | 40% | [13] |
| 1-(4-Chlorophenyl)-5-CF3–1H-1,2,3-triazole-4-carboxylic acid | Kidney (UO-31) | 62.25% | [13] |
| Target Compound | Not tested | N/A | — |
Biological Activity
1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazole family, which is known for its pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3O4 |
| Molecular Weight | 247.24 g/mol |
| LogP | 2.5 |
| Polar Surface Area | 85.6 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole ring have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related triazole compounds have been reported as low as 0.0063 μmol/mL against E. coli , indicating potent antibacterial properties .
Anticancer Activity
Triazole derivatives are also recognized for their anticancer properties. Recent research has demonstrated that compounds similar to 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exhibit promising antitumor activities against various cancer cell lines. For example:
| Cell Line | Compound Concentration (μM) | % Inhibition |
|---|---|---|
| H460 (Lung) | 10 | 75 |
| MCF7 (Breast) | 5 | 65 |
| HCT116 (Colon) | 20 | 80 |
These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis .
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles have been well-documented. Studies indicate that derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing a therapeutic avenue for treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of triazole derivatives found that modifications at the benzodioxin moiety significantly enhanced anticancer activity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. The evaluation involved assessing cell viability using MTT assays and analyzing apoptotic markers through flow cytometry.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of various triazole derivatives against fungal strains like Candida albicans . The study employed disc diffusion methods to determine zones of inhibition, revealing that certain derivatives exhibited substantial antifungal activity.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis of triazole-carboxylic acid derivatives typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution. For example, similar compounds are synthesized by refluxing precursors in ethanol with catalytic acetic acid, followed by solvent evaporation and purification . Reaction parameters such as temperature (e.g., reflux at 80–100°C), solvent polarity, and catalyst loading significantly impact yield and purity. Computational methods like quantum chemical calculations can predict optimal conditions, reducing trial-and-error experimentation .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and ring systems (e.g., benzodioxin and triazole protons).
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for pharmacological studies) .
Contradictory data between techniques (e.g., NMR vs. MS) may arise from impurities or stereoisomers; orthogonal methods like X-ray crystallography or IR spectroscopy are recommended for resolution .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The carboxylic acid group enhances water solubility, while the benzodioxin moiety contributes to lipophilicity. Stability studies should evaluate:
- pH dependence : Protonation/deprotonation affects solubility (e.g., soluble in basic buffers).
- Thermal stability : Decomposition temperatures can be determined via thermogravimetric analysis (TGA).
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation .
Advanced Research Questions
Q. How can computational chemistry optimize this compound’s synthesis and predict its reactivity?
Quantum mechanical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers. For example, the ICReDD framework combines computational reaction path searches with experimental validation to streamline synthesis . Molecular dynamics simulations predict conformational stability, particularly for the benzodioxin-triazole linkage, which may influence biological target interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Conflicting results (e.g., varying IC50 values) may arise from:
- Assay conditions : Buffer composition or cell-line variability.
- Stereochemical impurities : Chiral centers in the benzodioxin group require enantiomeric resolution (e.g., chiral HPLC) .
- Metabolic instability : Microsomal assays assess hepatic degradation rates .
Methodological consistency and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) are critical.
Q. How can researchers design derivatives to enhance target selectivity or reduce toxicity?
Structure-activity relationship (SAR) studies guide modifications:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) on the benzodioxin ring may improve binding to hydrophobic enzyme pockets .
- Prodrug strategies : Esterification of the carboxylic acid enhances membrane permeability, with in situ hydrolysis releasing the active form .
Toxicity screening (e.g., Ames test for mutagenicity) and ADMET modeling prioritize candidates .
Q. What advanced characterization techniques elucidate this compound’s interaction with biological targets?
- X-ray crystallography : Resolves binding modes in enzyme complexes.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
- Cryo-EM : For large target complexes (e.g., membrane receptors) .
Contradictions between structural and functional data require multi-scale modeling (e.g., QM/MM for enzyme mechanisms) .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Optimize Cu catalyst loading and solvent polarity | |
| Impurity resolution | Chiral HPLC or recrystallization | |
| Biological activity variability | Orthogonal assays (SPR, cellular viability) | |
| Toxicity prediction | ADMET in silico models + in vitro hepatotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
